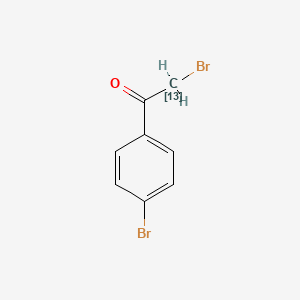

2,4'-Dibromoacetophenone-2-13C

Description

The Role of Carbon-13 Labeling in Mechanistic Studies and Pathway Elucidation

Among the stable isotopes used in research, Carbon-13 (¹³C) holds a prominent position. Carbon is the fundamental element of organic molecules, and ¹³C constitutes about 1.1% of all natural carbon. moravek.com By strategically replacing the most abundant carbon isotope, ¹²C, with ¹³C in a substrate, scientists can trace the fate of carbon atoms through complex metabolic pathways. moravek.comnih.gov This technique, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides precise data on intracellular fluxes and helps to identify metabolic bottlenecks or alternative pathways. vanderbilt.eduresearchgate.net

The use of ¹³C-labeled substrates is instrumental in several areas:

Metabolic Pathway Analysis : Researchers can feed cells or organisms with a ¹³C-labeled nutrient, like glucose or glutamine, and then analyze the distribution of the ¹³C label in downstream metabolites. nih.govnih.gov This helps to confirm the activity of known pathways, discover new metabolic routes, and understand how different pathways are interconnected. nih.govnih.gov For example, tracing ¹³C from labeled glucose can reveal its flux through glycolysis, the pentose phosphate pathway, and the TCA cycle. nih.govbiorxiv.org

Mechanistic Elucidation : In chemistry, ¹³C labeling helps to determine the mechanisms of chemical reactions by tracking how the carbon skeleton of a molecule is rearranged. wikipedia.org

Drug Development : It provides insights into the metabolism of drugs, which can help in optimizing dosage and improving therapeutic effectiveness. moravek.com

Structural Identification : In NMR spectroscopy, the presence of ¹³C is essential. Although it has a low natural abundance, its magnetic moment allows for the acquisition of ¹³C NMR spectra, which provide a unique fingerprint of a molecule's carbon backbone, including the detection of quaternary carbons. moravek.comfrontiersin.org

The ability to introduce ¹³C at specific positions in a molecule allows for highly targeted investigations, making it an invaluable tool for hypothesis-driven research. nih.gov

Overview of 2,4'-Dibromoacetophenone-2-¹³C as a Precision Research Probe

2,4'-Dibromoacetophenone (B128361) is a chemical compound that serves as a reagent in various chemical syntheses and analytical procedures. chemicalbook.com It is used, for example, in the derivatization of carboxylic acids and fatty acids to facilitate their analysis by High-Performance Liquid Chromatography (HPLC). chemicalbook.comgssrr.org The unlabeled compound has also been identified as an inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β). chemicalbook.combiomol.com

The isotopically labeled version, 2,4'-Dibromoacetophenone-2-¹³C , is a specialized tool designed for advanced research. In this molecule, the carbon atom at the second position (the one adjacent to the carbonyl group) is replaced with a ¹³C isotope.

Interactive Table: Properties of 2,4'-Dibromoacetophenone-2-¹³C

| Property | Value | Reference |

| Chemical Formula | BrC₆H₄CO¹³CH₂Br | cdnisotopes.com |

| Molecular Weight | 278.95 | cdnisotopes.com |

| Isotopic Enrichment | 99 atom % ¹³C | cdnisotopes.com |

| CAS Number | 335081-05-5 | cdnisotopes.com |

The specific placement of the ¹³C label makes 2,4'-Dibromoacetophenone-2-¹³C a high-precision probe. When this compound is used in a chemical reaction or a biological system, the ¹³C atom acts as a tracer. Researchers can use MS or NMR to specifically track the fate of the C2 carbon and the attached bromine atom. This is particularly useful for studying reaction mechanisms, such as nucleophilic substitution at the α-carbon, or for tracking the metabolic fate of the phenacyl portion of the molecule if it were used to derivatize another compound of interest. The high isotopic enrichment ensures that the signals detected are clearly distinguishable from the natural 1.1% abundance of ¹³C, providing clear and unambiguous results.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2O |

|---|---|

Molecular Weight |

278.93 g/mol |

IUPAC Name |

2-bromo-1-(4-bromophenyl)(213C)ethanone |

InChI |

InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i5+1 |

InChI Key |

FKJSFKCZZIXQIP-HOSYLAQJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[13CH2]Br)Br |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)Br |

Origin of Product |

United States |

Synthetic Methodologies for Site Specific Carbon 13 Incorporation

Precursor Selection and Design for Carbon-13 Enrichment

The successful synthesis of a site-specifically labeled compound begins with the judicious selection of an isotopically enriched precursor. The primary consideration is the strategic placement of the carbon-13 atom at the desired position in the final molecule. For the synthesis of 2,4'-Dibromoacetophenone-2-¹³C, the ¹³C atom needs to be incorporated into the carbonyl carbon of the acetophenone (B1666503) moiety. This is most efficiently achieved by utilizing a precursor where the carbon atom destined to become the carbonyl carbon is already labeled.

Several commercially available carbon-13 labeled reagents are suitable for this purpose. The choice of precursor will influence the subsequent synthetic strategy, particularly the acylation step. Key factors in precursor selection include commercial availability, isotopic purity, and reactivity in the chosen synthetic route.

| Precursor Name | Formula with ¹³C Position | Isotopic Purity | Application in Synthesis |

| [2-¹³C]Acetyl chloride | CH₃¹³COCl | Typically >99% | Direct acylating agent in Friedel-Crafts acylation. |

| [1,2-¹³C₂]Acetyl chloride | ¹³CH₃¹³COCl | Typically >99% | Results in labeling at both the carbonyl and methyl carbons. |

| [¹³C₂]Acetic anhydride | (CH₃¹³CO)₂O | Typically >99% | Acylating agent in Friedel-Crafts acylation. |

For the specific synthesis of 2,4'-Dibromoacetophenone-2-¹³C, [2-¹³C]Acetyl chloride is the most direct and efficient precursor. Its use in a Friedel-Crafts acylation reaction with a suitable aromatic substrate allows for the direct introduction of the ¹³C-labeled acetyl group.

Targeted Synthesis of 2,4'-Dibromoacetophenone-2-¹³C and Related Labeled Acetophenones

The most established and reliable method for the synthesis of acetophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring. The synthesis of 2,4'-Dibromoacetophenone-2-¹³C can be envisioned as a two-step process starting from bromobenzene.

Friedel-Crafts Acylation Approaches with Carbon-13 Labeled Reagents

The first step in the synthesis of the target molecule is the Friedel-Crafts acylation of bromobenzene with a ¹³C-labeled acylating agent. [2-¹³C]Acetyl chloride is the ideal reagent for this transformation. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The reaction proceeds via the formation of a highly electrophilic acylium ion, [CH₃¹³CO]⁺, which then attacks the electron-rich aromatic ring of bromobenzene. The bromine atom on the benzene ring is an ortho-, para-directing group, meaning it directs the incoming acyl group to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product, 4'-bromoacetophenone-2-¹³C, is the major product.

Following the acylation, the second step is the bromination of the methyl group at the alpha-position to the carbonyl. This can be achieved using various brominating agents, such as bromine in acetic acid or N-bromosuccinimide (NBS). This reaction proceeds via an enol or enolate intermediate and is generally regioselective for the alpha-position of the ketone.

| Step | Reactants | Reagents and Conditions | Product | Reported Yield |

| 1 | Bromobenzene, [2-¹³C]Acetyl chloride | AlCl₃, reflux | 4'-Bromoacetophenone-2-¹³C | 69-79% tcd.ie |

| 2 | 4'-Bromoacetophenone-2-¹³C | Br₂ in acetic acid or NBS | 2,4'-Dibromoacetophenone-2-¹³C | ~90% researchgate.net |

Strategies for Positional Specificity and Isotopic Purity Enhancement

Achieving high positional specificity and isotopic purity is paramount in the synthesis of isotopically labeled compounds. In the synthesis of 2,4'-Dibromoacetophenone-2-¹³C, several factors contribute to these goals.

Positional Specificity: The regioselectivity of the Friedel-Crafts acylation is controlled by the directing effect of the bromine substituent on the benzene ring, which strongly favors the formation of the para-isomer. The subsequent alpha-bromination is highly specific for the carbon adjacent to the carbonyl group due to the acidity of the alpha-protons and the stability of the resulting enol/enolate intermediate.

Isotopic Purity: The isotopic purity of the final product is primarily determined by the isotopic enrichment of the starting labeled precursor. Commercially available ¹³C-labeled reagents typically have isotopic purities exceeding 99%. To maintain this high level of enrichment, it is crucial to avoid any side reactions that could lead to isotopic scrambling. Purification of the final product is essential to remove any unlabeled or multiply labeled impurities. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed for this purpose. The isotopic purity and the position of the label can be definitively confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.govacs.orgresearchgate.netresearchgate.net

| Analytical Technique | Purpose | Expected Observations for 2,4'-Dibromoacetophenone-2-¹³C |

| ¹³C NMR | Confirmation of label position and enrichment | An enhanced signal for the carbonyl carbon (C2) and coupling between the ¹³C-labeled carbon and adjacent protons. |

| ¹H NMR | Confirmation of structure and label position | Splitting of the signal for the protons on the C1 carbon due to coupling with the adjacent ¹³C nucleus. |

| Mass Spectrometry | Determination of isotopic enrichment | A molecular ion peak at m/z corresponding to the ¹³C-labeled compound, allowing for the calculation of isotopic purity. |

Advanced Approaches in Late-Stage Isotopic Functionalization

While the classical synthetic approach described above is robust, there is growing interest in late-stage isotopic functionalization methods. These techniques aim to introduce the isotopic label at a later stage in the synthetic sequence, which can be more efficient for complex molecules. Transition metal-catalyzed C-H activation has emerged as a powerful tool for late-stage functionalization.

For acetophenone derivatives, several transition metal-based catalytic systems have been developed for the functionalization of the ortho-C-H bonds of the aromatic ring or the C-H bonds of the alpha-methyl group.

| Catalyst System | Transformation | Potential Application for ¹³C Labeling |

| Rhodium complexes | ortho-alkylation of aromatic ketones | Could potentially be adapted for the introduction of a ¹³C-labeled alkyl group at the ortho position. |

| Iridium complexes | ortho-silylation and borylation of aromatic ketones | Could serve as a handle for the subsequent introduction of a ¹³C-containing functional group. nih.gov |

| Palladium complexes | α-arylation of ketones | Could be used to introduce a ¹³C-labeled aryl group at the alpha-position. |

While these methods have not been specifically reported for the synthesis of 2,4'-Dibromoacetophenone-2-¹³C, they represent a promising area of research for the development of more efficient and versatile isotopic labeling strategies.

Isotopic Exchange Methodologies for Carbon-13 Enrichment

Isotopic exchange reactions offer an alternative route to isotopic labeling, where an atom in a molecule is swapped for its isotope from an external source. Hydrogen-deuterium (H/D) exchange at the alpha-position of ketones is a well-established process that can be catalyzed by either acid or base. researchgate.netacs.orgnih.govacs.orgosti.gov This occurs via the formation of an enol or enolate intermediate, which can be protonated (or deuterated) by the solvent.

By analogy, it is conceivable that a similar carbon-13 exchange could be achieved at the alpha-carbon of an acetophenone. However, direct C-¹³C exchange reactions are far less common and more challenging than H/D exchange due to the higher bond energy of C-C bonds compared to C-H bonds.

Recent advances in transition metal catalysis have shown promise for facilitating carbon isotope exchange. For instance, rhodium-catalyzed decarbonylative/carbonylative processes could potentially be adapted for the exchange of a carbonyl group with a labeled carbon monoxide source. However, these methods are still in the early stages of development and have not yet been applied to the specific synthesis of 2,4'-Dibromoacetophenone-2-¹³C. The development of efficient and selective carbon isotope exchange methodologies remains a significant goal in the field of synthetic organic chemistry.

Advanced Spectroscopic and Analytical Techniques for Structural and Isotopic Characterization

Nuclear Magnetic Resonance Spectroscopy for 2,4'-Dibromoacetophenone-2-¹³C

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For 2,4'-Dibromoacetophenone-2-¹³C, NMR is instrumental in confirming the exact position of the isotopic label and elucidating the connectivity of the molecular framework.

In ¹³C NMR spectroscopy, the chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. libretexts.org Generally, sp²-hybridized carbons, such as those in aromatic rings and carbonyl groups, resonate at lower fields (110-220 ppm), while sp³-hybridized carbons appear at higher fields (0-90 ppm). libretexts.org For the unlabeled 2,4'-Dibromoacetophenone (B128361), the carbonyl carbon (C=O) is expected to be the most deshielded, appearing far downfield, while the α-carbon (CH₂Br) would appear in the sp³ region. libretexts.orgrsc.org

The key feature of the ¹³C NMR spectrum for 2,4'-Dibromoacetophenone-2-¹³C is the significant enhancement of the signal corresponding to the labeled carbon (C-2). Due to the 99 atom % ¹³C enrichment, the intensity of the C-2 resonance is dramatically increased compared to the signals from the other carbons at natural abundance (approx. 1.1%). This selective labeling unequivocally confirms the position of the isotope. The chemical shift of this labeled carbon is influenced by the adjacent electron-withdrawing carbonyl group and the bromine atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2,4'-Dibromoacetophenone-2-¹³C Predicted chemical shifts are based on analogous structures and general principles. libretexts.orgrsc.orgresearchgate.net

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (¹³CH₂Br) | sp³ | ~30-35 | Signal intensity dramatically enhanced due to 99% ¹³C labeling. cdnisotopes.com |

| C-1 (C=O) | sp² | ~190-192 | Carbonyl carbon, highly deshielded. |

| C-1' (Aromatic C-Br) | sp² | ~128-130 | Aromatic carbon attached to bromine. |

| C-2'/C-6' (Aromatic C-H) | sp² | ~130-132 | Aromatic carbons ortho to the carbonyl group. |

| C-3'/C-5' (Aromatic C-H) | sp² | ~129-131 | Aromatic carbons meta to the carbonyl group. |

| C-4' (Aromatic C-CO) | sp² | ~135-137 | Aromatic carbon attached to the carbonyl substituent. |

In the ¹H NMR spectrum of unlabeled 2,4'-Dibromoacetophenone, the protons of the methylene (B1212753) group (-CH₂Br) typically appear as a singlet, as there are no adjacent protons to cause splitting. rsc.orgchemicalbook.com However, the introduction of a ¹³C isotope at the C-2 position fundamentally changes the appearance of this signal.

The ¹³C nucleus has a spin (I = 1/2), which allows it to couple with the directly attached protons. This interaction, known as one-bond carbon-proton coupling (¹J_CH), splits the singlet of the C-2 protons into a distinct doublet. The magnitude of this coupling constant is typically in the range of 125-150 Hz for sp³-hybridized carbons. The observation of this large doublet splitting pattern in the ¹H NMR spectrum is definitive proof of the ¹³C label's location on the methylene carbon. The aromatic protons will appear as a complex multiplet pattern due to coupling between themselves. studyraid.com

Table 2: Expected ¹H NMR Spectral Data for 2,4'-Dibromoacetophenone-2-¹³C Data based on reported spectra for the unlabeled compound and established coupling principles. chemicalbook.comstudyraid.com

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 (-¹³C H₂Br) | ~4.4 | Doublet | ¹J_CH ≈ 150 Hz | Splitting into a doublet is caused by one-bond coupling to the ¹³C nucleus. |

| Aromatic Protons | ~7.6-7.9 | Multiplet | Complex pattern due to ortho and meta couplings within the phenyl ring. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the covalent bonding network of a molecule. harvard.edu For an isotopically labeled compound like 2,4'-Dibromoacetophenone-2-¹³C, heteronuclear 2D NMR techniques are particularly insightful. researchgate.netnih.gov

A Heteronuclear Single Quantum Coherence (HSQC) experiment maps correlations between carbons and their directly attached protons. In the HSQC spectrum of 2,4'-Dibromoacetophenone-2-¹³C, a prominent cross-peak would be observed connecting the ¹³C signal of the labeled C-2 (~30-35 ppm) to the ¹H signal of the methylene protons (~4.4 ppm). The intensity of this cross-peak would be exceptionally high due to the ¹³C enrichment.

A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations (typically over 2-3 bonds). This technique could be used to further confirm the structure by showing correlations from the methylene protons (H-2) to the carbonyl carbon (C-1) and the quaternary aromatic carbon (C-4').

Isotopic labeling is a prerequisite for many advanced NMR experiments designed to study molecular dynamics, such as chemical exchange processes occurring on slow-to-intermediate timescales. nih.gov The ¹³C-ZZ-exchange spectroscopy technique is a powerful tool for quantifying these dynamics, such as conformational changes or intermolecular interactions. researchgate.netnih.gov

This method monitors the exchange of longitudinal ¹³C magnetization between two or more states during a variable mixing time. nih.gov If 2,4'-Dibromoacetophenone-2-¹³C were to exist in two distinct, slowly exchanging environments (e.g., monomer and dimer, or two different conformational isomers), the labeled C-2 position would give rise to two separate ¹³C NMR signals. A ¹³C-ZZ-exchange experiment would show cross-peaks appearing between these two signals, and the rate of their intensity buildup as a function of mixing time would allow for the direct measurement of the exchange kinetics (k_ex). The selective ¹³C-labeling provides the necessary signal enhancement and a specific probe to monitor such dynamic processes with high sensitivity. researchgate.net

Mass Spectrometry for Isotopic Composition and Molecular Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

The mass spectrum of 2,4'-Dibromoacetophenone is distinguished by the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an approximate 1:1 ratio. libretexts.orgcsbsju.edu Consequently, a molecule containing two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion (M) with three main peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, in a theoretical intensity ratio of 1:2:1. acs.orgnih.gov

For the unlabeled compound (C₈H₆Br₂O), the molecular weight is approximately 277.94 g/mol . sigmaaldrich.com The isotopic cluster would appear at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes.

The incorporation of a single ¹³C atom in 2,4'-Dibromoacetophenone-2-¹³C (Formula: C₇¹³CH₆Br₂O) increases the molecular weight by approximately one mass unit to 278.95 g/mol . cdnisotopes.comcdnisotopes.com This shifts the entire isotopic cluster by +1 m/z. High-Resolution Mass Spectrometry (HRMS) can measure the mass with high precision (typically to four or more decimal places), allowing for the calculation of an exact elemental formula. This capability makes it possible to distinguish between C₈H₆Br₂O and C₇¹³CH₆Br₂O, thus confirming the successful incorporation of the isotopic label and verifying the compound's elemental composition with high confidence.

Table 3: Comparison of Predicted Molecular Ion Clusters in Mass Spectrometry

| Ion Species | Unlabeled 2,4'-Dibromoacetophenone (C₈H₆Br₂O) | Labeled 2,4'-Dibromoacetophenone-2-¹³C (C₇¹³CH₆Br₂O) | Relative Intensity |

| [M]⁺ (containing ²x⁷⁹Br) | ~276 | ~277 | ~1 |

| [M+2]⁺ (containing ⁷⁹Br, ⁸¹Br) | ~278 | ~279 | ~2 |

| [M+4]⁺ (containing ²x⁸¹Br) | ~280 | ~281 | ~1 |

Isotopic Ratio Mass Spectrometry (IRMS) for Isotopic Purity Validation

Isotopic Ratio Mass Spectrometry (IRMS) stands as a cornerstone technique for the validation of the isotopic enrichment of 2,4'-Dibromoacetophenone-2-¹³C. This method offers exceptional precision in determining the ratio of heavy to light isotopes within a sample. The underlying principle of IRMS involves the combustion of the sample to convert it into a simple gas, typically carbon dioxide (CO₂), followed by the analysis of the isotopic ratios of this gas in a mass spectrometer.

For 2,4'-Dibromoacetophenone-2-¹³C, the analysis confirms the high enrichment of the ¹³C isotope at the specified position. The compound, with a stated isotopic enrichment of 99 atom % ¹³C, undergoes combustion, and the resulting CO₂ is introduced into the IRMS instrument. cdnisotopes.com The mass spectrometer then separates and detects the different isotopologues of CO₂ (e.g., ¹²CO₂, ¹³CO₂) based on their mass-to-charge ratios. The high abundance of ¹³CO₂ relative to ¹²CO₂ directly correlates to the high isotopic purity of the parent compound.

Table 1: Representative IRMS Data for Isotopic Purity Validation of 2,4'-Dibromoacetophenone-2-¹³C

| Parameter | Value |

| Compound | 2,4'-Dibromoacetophenone-2-¹³C |

| Theoretical ¹³C Enrichment | 99 atom % |

| Measured δ¹³C (vs. VPDB) | High positive value |

| Calculated Isotopic Purity | >98% |

Note: The δ¹³C value is a measure of the ratio of ¹³C to ¹²C, expressed in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. A high positive value indicates significant enrichment in ¹³C.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Tracer Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of 2,4'-Dibromoacetophenone-2-¹³C, LC-MS is instrumental in its application as a tracer in various chemical and biological studies. nih.govyoutube.combiorxiv.orgnih.gov

The primary advantage of using a ¹³C-labeled compound like 2,4'-Dibromoacetophenone-2-¹³C in tracer studies is the ability to follow the metabolic or chemical fate of the labeled carbon atom. researchgate.netnih.gov When introduced into a system, the labeled compound will participate in reactions, and its transformation products will retain the ¹³C label. LC-MS can then be used to separate the complex mixture of metabolites or reaction products and identify those containing the ¹³C atom by their characteristic mass shift. nih.govresearchgate.net

The mass of 2,4'-Dibromoacetophenone-2-¹³C will be one mass unit higher than its unlabeled counterpart due to the presence of the ¹³C isotope. This mass difference allows for the clear distinction between the labeled tracer and any endogenous, unlabeled molecules within the system. High-resolution mass spectrometry, often coupled with LC, provides the necessary mass accuracy to confidently identify and quantify the labeled species. researchgate.netacs.org

Table 2: Hypothetical LC-MS Data for a Tracer Study Involving 2,4'-Dibromoacetophenone-2-¹³C

| Analyte | Retention Time (min) | Observed m/z (M+H)⁺ | Isotopic Label |

| 2,4'-Dibromoacetophenone | 5.2 | 278.88 | Unlabeled |

| 2,4'-Dibromoacetophenone-2-¹³C | 5.2 | 279.88 | ¹³C |

| Metabolite A | 3.8 | 199.95 | Unlabeled |

| Metabolite A-¹³C | 3.8 | 200.95 | ¹³C |

Note: The table illustrates how LC-MS can distinguish between the unlabeled compound and its ¹³C-labeled counterpart, as well as their respective metabolites, based on their mass-to-charge ratios (m/z). The retention times would be identical for the labeled and unlabeled forms of the same compound.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

For 2,4'-Dibromoacetophenone-2-¹³C, the IR spectrum provides crucial information about its molecular structure. The most prominent feature in the IR spectrum of an acetophenone (B1666503) derivative is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. libretexts.org In a typical ketone, this band appears in the region of 1680-1740 cm⁻¹. pg.edu.pl

The presence of the ¹³C isotope at the carbonyl-adjacent carbon in 2,4'-Dibromoacetophenone-2-¹³C is expected to cause a noticeable shift in the frequency of the C=O stretching vibration compared to its unlabeled analog. acs.orgnih.gov Due to the heavier mass of the ¹³C atom, the vibrational frequency of the C-¹³C=O bond will be lower than that of the C-¹²C=O bond. This isotopic shift provides direct evidence for the incorporation of the ¹³C label into the carbonyl group of the molecule. Other characteristic bands in the IR spectrum would include those for C-Br stretching and aromatic C-H and C=C vibrations.

Table 3: Expected Infrared Absorption Frequencies for 2,4'-Dibromoacetophenone-2-¹³C

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Carbonyl (C=O) | Stretch | ~1670-1690 | Shifted to a lower frequency compared to the unlabeled compound due to the ¹³C isotope. |

| Aromatic C=C | Stretch | ~1450-1600 | Multiple bands expected. |

| C-Br | Stretch | ~500-600 | |

| Aromatic C-H | Stretch | ~3000-3100 | |

| Aliphatic C-H | Stretch | ~2900-3000 |

Computational Chemistry and Theoretical Investigations of 2,4 Dibromoacetophenone Reactivity

Theoretical Prediction of Nuclear Magnetic Resonance Chemical Shifts (GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods provides a powerful tool for the structural elucidation and analysis of molecules. For 2,4'-dibromoacetophenone (B128361), and by extension its isotopically labeled counterpart 2,4'-Dibromoacetophenone-2-13C, the Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR shielding tensors and, consequently, chemical shifts. dergipark.org.tr

Quantum chemical calculations, specifically using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, have been employed to determine the theoretical ¹³C NMR chemical shifts of 2,4'-dibromoacetophenone. dergipark.org.tr The GIAO method is integral to these calculations, ensuring that the results are independent of the choice of the gauge origin, which is a critical factor for accuracy. dergipark.org.tr

The theoretical chemical shifts are typically calculated for the optimized molecular geometry in a vacuum or a specified solvent. These predicted values can then be compared with experimental data to confirm structural assignments and to gain deeper insight into the electronic environment of the individual carbon atoms within the molecule. A study by Etem KÖSE performed such calculations for 2,4'-dibromoacetophenone, providing a basis for understanding the influence of the bromine and bromoacetyl substituents on the chemical shifts of the aromatic and carbonyl carbons. dergipark.org.tr

The isotopic labeling at the C2 position in this compound is not expected to significantly alter the chemical shifts of the other carbon atoms in the molecule. Therefore, the theoretical data for the unlabeled 2,4'-dibromoacetophenone serves as an excellent approximation for its ¹³C-labeled isotopologue.

The following table presents the theoretically calculated ¹³C NMR chemical shifts for 2,4'-dibromoacetophenone using the GIAO-DFT/B3LYP/6-311++G(d,p) method.

| Carbon Atom | Theoretical Chemical Shift (ppm) |

| C1 | 134.1 |

| C2 | 131.0 |

| C3 | 129.8 |

| C4 | 128.5 |

| C5 | 131.0 |

| C6 | 129.8 |

| C7 (C=O) | 190.2 |

| C8 (CH2Br) | 30.5 |

Data sourced from a spectroscopic analysis using quantum chemical calculations. dergipark.org.tr

This theoretical data provides valuable insights into the electronic structure of the molecule. The carbonyl carbon (C7) is, as expected, the most deshielded, appearing at the lowest field. The carbon atom bearing the bromine on the phenyl ring (C1) and the carbon atom of the bromoacetyl group (C8) also exhibit distinct chemical shifts that are characteristic of their chemical environments. The aromatic carbons show a range of shifts influenced by the positions of the substituents.

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing Isotopic Labeling

Elucidating Reaction Mechanisms of 2,4'-Dibromoacetophenone (B128361) Derivatives

2,4'-Dibromoacetophenone is a versatile reagent in organic synthesis, known to participate in a variety of reactions. scientificlabs.combiomol.comsigmaaldrich.com The introduction of a 13C label at the carbonyl carbon (C-2 position) allows for detailed mechanistic scrutiny through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can track the fate of this specific carbon atom throughout a reaction sequence.

Condensation Reactions with Aldehydes and Ketones

The unlabeled form of 2,4'-Dibromoacetophenone is known to undergo condensation reactions with aldehydes to produce α,β-unsaturated ketones. scientificlabs.com The use of 2,4'-Dibromoacetophenone-2-13C can provide significant insights into the mechanism of these reactions, such as the Aldol condensation. By monitoring the 13C label, it is possible to confirm the connectivity of the atoms in the final product and to investigate the potential for side reactions or rearrangements.

For instance, in a base-catalyzed Aldol condensation with an aldehyde, the 13C-labeled carbonyl carbon of the acetophenone (B1666503) derivative is expected to remain as the carbonyl carbon in the resulting α,β-unsaturated ketone. Any scrambling of the label would indicate alternative mechanistic pathways.

Table 1: Hypothetical 13C NMR Chemical Shifts in a Condensation Reaction

| Compound | Labeled Position | Expected 13C NMR Shift (ppm) |

| This compound | C=O | ~195 |

| α,β-Unsaturated Ketone Product | C=O | ~190 |

This table illustrates the expected chemical shift changes for the 13C labeled carbonyl carbon during a condensation reaction, which can be used to monitor the reaction progress and confirm the product structure.

Esterification of Carboxylic Acids

2,4'-Dibromoacetophenone is also utilized in the esterification of carboxylic acids, a process that converts carboxylic acids into their corresponding esters. scientificlabs.comgssrr.org This is often done for analytical purposes, such as preparing derivatives for High-Performance Liquid Chromatography (HPLC). biomol.comresearchgate.net The use of this compound in this context can help to confirm the reaction mechanism.

The esterification typically proceeds via nucleophilic attack of the carboxylate on the α-carbon of the acetophenone, displacing the bromide. By analyzing the resulting ester with 13C NMR, the position of the label can be definitively assigned, confirming that the carbonyl group of the original acetophenone remains intact and is not directly involved in the main reaction pathway.

Nucleophilic Substitution and Alkylation Processes

The bromine atom at the α-carbon of 2,4'-Dibromoacetophenone is susceptible to nucleophilic substitution. The 13C label at the adjacent carbonyl carbon can be used to study the electronic effects on the reaction rate and to probe for any neighboring group participation or rearrangements. For example, in a reaction with a nucleophile, the persistence of the 13C label at the carbonyl position in the product would confirm a direct substitution mechanism.

Reactions with Phosphites (Michaelis-Arbuzov Analogues)

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate. wikipedia.orgorganic-chemistry.org The α-bromo group of 2,4'-Dibromoacetophenone makes it a suitable substrate for this type of transformation. The reaction is initiated by the nucleophilic attack of the phosphorus on the carbon bearing the bromine. organic-chemistry.org

Utilizing this compound would allow for a detailed investigation of this reaction. The 13C label at the carbonyl carbon would not be directly involved in the bond-forming process with the phosphite, but its presence allows for clear characterization of the resulting β-ketophosphonate product by 13C NMR and mass spectrometry.

Carbon-13 Isotopic Tracers in Organic Reaction Mechanism Studies

Carbon-13 is a stable isotope of carbon with a natural abundance of approximately 1.1%. tandfonline.comusgs.gov In isotopic tracer studies, molecules are synthesized with a much higher, specific enrichment of 13C at a particular atomic position. tandfonline.com These labeled compounds allow chemists to follow the path of the labeled atoms through a chemical reaction, providing definitive evidence for bond-forming and bond-breaking events. tandfonline.comnih.gov

The primary advantage of using 13C as a tracer is that it is chemically almost identical to the more abundant 12C isotope, meaning it does not significantly alter the chemical nature of the molecule. tandfonline.com However, the difference in mass can be detected by mass spectrometry, and the nuclear spin of 13C makes it detectable by NMR spectroscopy, which is a powerful tool for structural elucidation. illinois.edunih.gov By comparing the NMR and mass spectra of the reactants and products, the fate of the isotopic label can be determined, providing a clear picture of the reaction pathway.

Insights from Isotope Kinetic Effects on Reaction Rates

The replacement of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgprinceton.edu The KIE is the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org

The magnitude of the KIE provides valuable information about the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For carbon-13, the rate of a reaction involving a C-C or C-H bond is typically only slightly faster for the 12C-containing molecule than for the 13C-containing one. wikipedia.org

A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org For this compound, a secondary KIE might be observed in reactions where the hybridization of the carbonyl carbon changes in the transition state. For example, in a reaction where the carbonyl carbon changes from sp2 to sp3 hybridization in the rate-determining step, a small inverse KIE (kL/kH < 1) might be expected.

Advanced Research Applications of 2,4 Dibromoacetophenone 2 13c in Chemical Biology and Organic Synthesis

Metabolic Pathway Elucidation and Flux Analysis

The defining feature of 2,4'-Dibromoacetophenone-2-¹³C is the presence of a ¹³C atom at the carbonyl carbon. This stable, non-radioactive isotope allows the molecule to be tracked through complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.com

Tracing Carbon Flow in Biochemical Systems

Stable isotopic tracers are fundamental tools for delineating metabolic pathways and quantifying the flow, or flux, of metabolites through these networks. eurisotop.com When a ¹³C-labeled compound like 2,4'-Dibromoacetophenone-2-¹³C is introduced into a biological system, such as a cell culture or organism, the labeled carbon atom acts as a reporter. As the compound is metabolized, the ¹³C label is incorporated into downstream metabolites.

By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify these labeled metabolites. This allows for the unambiguous identification of metabolites derived from the administered precursor, distinguishing them from the endogenous, unlabeled pool. eurisotop.com For instance, if 2,4'-Dibromoacetophenone-2-¹³C were metabolized in a plant callus culture, analysis could reveal the specific biotransformation products, similar to how studies have been conducted on related brominated compounds like 2,4-dibromophenol. nih.gov This provides a dynamic map of how the compound is processed, revealing the specific biochemical routes it travels. eurisotop.com

Understanding Enzyme Kinetics and Biotransformations

Isotopically labeled substrates are invaluable for studying enzyme kinetics and biotransformation processes. The ¹³C label in 2,4'-Dibromoacetophenone-2-¹³C does not significantly alter its chemical reactivity compared to the unlabeled version. romerlabs.com Therefore, it can serve as a substrate for enzymes that would act on 2,4'-Dibromoacetophenone (B128361).

By monitoring the rate of disappearance of the labeled substrate and the appearance of labeled products over time, researchers can determine key kinetic parameters of an enzymatic reaction. This is particularly useful in complex biological matrices where numerous other molecules are present. For example, studies on the metabolism of the drug iclepertin (B6604116) have shown how LC-MS/MS can be used to monitor the production of metabolites from a parent compound, elucidating complex, divergent metabolic pathways and the enzymes responsible. nih.gov A similar approach using 2,4'-Dibromoacetophenone-2-¹³C could precisely track its conversion by specific enzymes, such as cytochrome P450s or reductases, providing clear insights into its biotransformation.

Application in Cell Signaling Pathway Investigations

The unlabeled parent compound, 2,4'-Dibromoacetophenone, is known to be an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in numerous cell signaling pathways. biomol.comchemicalbook.com GSK-3β is involved in a wide range of cellular processes, and its dysregulation is implicated in various diseases.

The labeled version, 2,4'-Dibromoacetophenone-2-¹³C, can be used as a powerful tool to probe the interactions and downstream effects of GSK-3β inhibition. When introduced into cells, the ¹³C label allows researchers to track the compound and its potential metabolites within different cellular compartments. More importantly, it can be used in quantitative proteomics or metabolomics studies to measure the changes in protein and metabolite levels that occur as a direct result of GSK-3β inhibition. By comparing the proteome or metabolome of cells treated with the labeled inhibitor to untreated cells, scientists can identify the specific signaling cascades and metabolic pathways modulated by this enzyme. This provides a clearer and more detailed picture of the enzyme's function than can be achieved by simply observing phenotypic changes.

Role in the Synthesis of Complex Organic Molecules and Labeled Building Blocks

Stable isotope-labeled compounds are critical in synthetic organic chemistry for creating complex molecules with built-in analytical tracers. rsc.org 2,4'-Dibromoacetophenone-2-¹³C, with its isotopic enrichment of 99 atom % ¹³C, serves as an excellent starting material, or "building block," for this purpose. cdnisotopes.comcdnisotopes.com

The reactivity of the α-bromoketone functional group allows for a wide range of chemical transformations. For example, it can be used in esterification reactions with carboxylic acids or undergo condensation reactions to form α,β-unsaturated ketones. chemicalbook.com By using the ¹³C-labeled version as a reactant, the isotopic label is incorporated into the backbone of the newly synthesized, more complex molecule. This creates a new generation of labeled compounds that can then be used in the research applications described above, such as metabolic tracing or as internal standards. The availability of such labeled building blocks is crucial for expanding the range of molecules that can be studied using isotope-based methods. rsc.org

| Reaction Type | Reactant | Resulting Labeled Product Class | Research Application of Product |

|---|---|---|---|

| Esterification | Carboxylic Acid (e.g., Fatty Acid) | ¹³C-Labeled Phenacyl Ester | Quantitative analysis of the carboxylic acid by HPLC or MS |

| Condensation | Aldehyde | ¹³C-Labeled α,β-Unsaturated Ketone | Tracer for studying metabolism of unsaturated ketones |

| Nucleophilic Substitution | Thiol-containing molecule | ¹³C-Labeled Thioether | Probe for studying protein alkylation |

Development of Stable Isotope-Labeled Internal Standards for Quantitative Analysis

One of the most critical applications of 2,4'-Dibromoacetophenone-2-¹³C is its use as an internal standard (IS) for quantitative analysis, particularly in methods involving mass spectrometry. romerlabs.com An ideal internal standard behaves almost identically to the analyte of interest during sample preparation, chromatography, and ionization, but is clearly distinguishable by the detector. eurisotop.com

A stable isotope-labeled compound is considered the "gold standard" for an IS in LC-MS analysis. eurisotop.comromerlabs.com 2,4'-Dibromoacetophenone-2-¹³C has the same chemical structure and properties as its unlabeled counterpart, ensuring it co-elutes in chromatography and experiences similar matrix effects or ionization suppression. romerlabs.com However, due to the ¹³C atom, it has a slightly higher molecular weight (278.95 g/mol ) compared to the unlabeled version (277.94 g/mol ). cdnisotopes.comsigmaaldrich.com This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously.

By adding a known amount of 2,4'-Dibromoacetophenone-2-¹³C to a sample, any loss of the analyte during sample extraction or variations in instrument response can be corrected for. This is achieved by calculating the ratio of the analyte's signal to the internal standard's signal, which dramatically improves the accuracy and precision of the quantification. eurisotop.comromerlabs.com This technique is essential for reliably measuring trace amounts of 2,4'-Dibromoacetophenone or its derivatives in complex biological or environmental samples.

| Property | 2,4'-Dibromoacetophenone | 2,4'-Dibromoacetophenone-2-¹³C | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₆Br₂O | ¹³CC₇H₆Br₂O | biomol.comlgcstandards.com |

| Molecular Weight | 277.94 g/mol | 278.95 g/mol | cdnisotopes.comsigmaaldrich.com |

| Isotopic Enrichment | Natural Abundance | 99 atom % ¹³C | cdnisotopes.comcdnisotopes.com |

| Application | Analyte / Reagent | Internal Standard / Tracer | eurisotop.comromerlabs.com |

Future Perspectives and Emerging Research Directions in Labeled Organic Compounds

Innovations in Isotopic Labeling Technologies and Strategies

The development of novel and more efficient methods for introducing isotopic labels into organic molecules is a continuous pursuit. While traditional methods often involve multi-step syntheses, which can be time-consuming and generate significant waste, newer strategies focus on late-stage labeling and improving the atom economy of these processes. rsc.orgacs.orgimist.ma

One promising approach involves the use of elemental carbon-13 as a starting material. rsc.org For instance, elemental ¹³C can be converted to calcium carbide (Ca¹³C₂), which then serves as a source for generating ¹³C₂-acetylene, a versatile building block for a wide range of organic transformations. rsc.orgresearchgate.net This method provides a more direct and cost-effective route to a variety of ¹³C₂-labeled compounds, including alkynes, vinyl derivatives, polymers, and even pharmaceuticals. rsc.orgresearchgate.net

Flow chemistry is another emerging technology that offers significant advantages over traditional batch synthesis for isotopic labeling. x-chemrx.com It allows for precise control over reaction parameters, leading to improved yields and selectivity. x-chemrx.com Furthermore, late-stage direct hydrogen isotopic exchange (HIE) is gaining traction as a cost-effective and atom-economical method for introducing isotopes like deuterium (B1214612) and, potentially, carbon-13. x-chemrx.com

Innovations in analytical techniques are also driving progress. For example, the development of high-temperature superconducting (HTS) probes for NMR spectroscopy has significantly improved the sensitivity for detecting ¹³C at natural abundance, reducing the need for isotopic enrichment in some cases. acs.org

Key Innovations in Isotopic Labeling:

| Technology/Strategy | Description | Advantages |

| Elemental ¹³C as a Starting Material | Utilizes elemental carbon-13 to generate versatile labeled building blocks like ¹³C₂-acetylene. rsc.orgresearchgate.net | Cost-effective, direct route to a wide range of labeled compounds. rsc.orgresearchgate.net |

| Flow Chemistry | Employs continuous flow reactors for isotopic labeling reactions. x-chemrx.com | Precise reaction control, improved yields and selectivity, enhanced safety. x-chemrx.com |

| Late-Stage Isotopic Exchange | Introduces isotopes into a molecule at a later stage of the synthetic sequence. acs.orgimist.max-chemrx.com | Reduces synthetic steps, minimizes radioactive waste, and is applicable to complex molecules. acs.orgimist.manih.gov |

| High-Sensitivity NMR Probes | Advanced NMR probe technology, such as HTS probes, enhances the detection of ¹³C. acs.org | Enables analysis of samples with natural abundance of ¹³C, reducing the need for costly labeling. acs.org |

Expanding the Scope of Carbon-13 Labeling in Interdisciplinary Research

The applications of carbon-13 labeled compounds are continuously expanding beyond traditional organic chemistry into various interdisciplinary research fields.

In metabolomics , ¹³C labeling is a powerful tool for tracing metabolic pathways and quantifying metabolic fluxes. nih.govfrontiersin.orgnih.govvanderbilt.eduoup.comnih.gov By introducing ¹³C-labeled substrates to cells or organisms, researchers can follow the journey of the carbon atoms through different metabolic reactions. vanderbilt.eduoup.comnih.gov This approach, known as ¹³C metabolic flux analysis (¹³C-MFA), provides invaluable insights into cellular metabolism in both healthy and diseased states. researchgate.netnih.govnih.gov For instance, it can help identify metabolic bottlenecks or discover novel metabolic pathways. vanderbilt.edu The use of fully ¹³C-labeled metabolomes as internal standards in mass spectrometry-based metabolomics also improves compound annotation and relative quantification. nih.govacs.org

Proteomics is another area where stable isotope labeling has become indispensable. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell culture (SILAC) utilize ¹³C-labeled amino acids to quantify differences in protein abundance between different cell populations. nih.gov This has been instrumental in understanding protein dynamics, including synthesis and degradation rates. nih.gov

In materials science , ¹³C labeling serves as a "tracer" to study the diffusion and segregation of polymers in blends and composites without significantly altering the material's thermodynamic properties, a problem sometimes encountered with deuterium labeling. nih.gov

The study of carbon cycling in terrestrial ecosystems also benefits from ¹³C tracing technologies. plant-ecology.comyoutube.com By using ¹³C-enriched CO₂ or substrates, scientists can track the flow of carbon from the atmosphere into plants and the soil, providing a deeper understanding of these complex environmental processes. plant-ecology.comyoutube.com

Computational Advances in Predicting Isotope Effects and Reactivity

Computational chemistry is playing an increasingly crucial role in the study of isotopically labeled compounds. It provides a theoretical framework to predict and interpret experimental observations, particularly kinetic isotope effects (KIEs).

The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org For carbon-13, the KIE is typically small, around 4% faster for a ¹²C reaction compared to the corresponding ¹³C reaction. wikipedia.org Despite their small magnitude, ¹³C KIEs provide valuable information about reaction mechanisms. nih.govnih.gov

Computational models can be used to calculate theoretical KIEs for different proposed reaction mechanisms. nih.govyoutube.com By comparing these calculated values with experimentally measured KIEs, researchers can gain strong evidence to support or refute a particular mechanistic hypothesis. nih.govyoutube.com For example, computational methods can help distinguish between S_N1 and S_N2 reaction pathways. nih.gov

Recent advancements in computational methods, such as the use of degrees of rate control (DRC), provide a more nuanced and accurate way to interpret and predict KIEs in complex, multi-step reactions. acs.org These methods consider the effect of isotopic substitution on the energies of all kinetically relevant species in the reaction mechanism, not just the rate-determining step. acs.org

Furthermore, computational software packages are becoming more accessible and user-friendly, allowing even undergraduate students to perform calculations and visualize the vibrational modes of isotopically labeled molecules, thereby bridging the gap between theoretical concepts and practical spectral interpretation. ed.govacs.org

Challenges and Opportunities in the Synthesis and Application of Complex Labeled Molecules

Despite significant progress, challenges remain in the synthesis and application of complex isotopically labeled molecules.

The synthesis of complex molecules with isotopic labels at specific positions can be a formidable task. nih.gov As molecules become larger and more stereochemically complex, the synthetic routes required for introducing isotopes become more intricate and demanding. nih.gov This is particularly true for late-stage labeling of complex pharmaceuticals or agrochemicals. acs.orgimist.manih.gov The generation of radioactive waste in the case of radiolabeling (e.g., with carbon-14) is another significant concern. acs.org

However, these challenges also present opportunities for innovation . There is a growing need for new and more efficient synthetic methods, especially those that allow for late-stage functionalization and the introduction of isotopes into complex scaffolds. imist.manih.gov The development of novel radical-based methods for carbon-carbon bond formation is one promising avenue being explored. nih.gov

Another challenge lies in achieving complete isotopic labeling , which is often difficult or impossible in biological systems. nih.gov This can lead to dilution of the isotopic label, which needs to be carefully accounted for in data analysis. nih.gov

The cost of isotopically labeled materials , particularly those enriched in ¹³C, can also be a limiting factor for many research groups. rsc.orgresearchgate.netiaea.org However, the development of more cost-effective production methods, such as the photochemical separation of carbon-13, holds the potential to make these valuable research tools more widely accessible. iaea.org

The increasing availability of commercially produced stable isotope-labeled compounds is also helping to overcome some of these hurdles. isotope.com

Q & A

Q. What are the optimal synthetic routes for 2,4'-Dibromoacetophenone-2-¹³C, and how can reaction conditions be systematically optimized?

The synthesis of isotopically labeled acetophenones like 2,4'-Dibromoacetophenone-2-¹³C typically involves bromination of acetophenone derivatives under controlled conditions. Key factors include:

- Bromination selectivity : Use of directing groups (e.g., methoxy or halogen substituents) to ensure regioselectivity. For example, 2-Bromo-4'-methoxyacetophenone synthesis involves controlled bromination at specific positions .

- pH control : Reactions are often conducted under mildly acidic conditions (pH 3–6) to stabilize intermediates and minimize side reactions .

- Isotopic incorporation : The ¹³C label at the carbonyl position can be introduced via labeled precursors (e.g., ¹³C-acetic acid derivatives) during ketone formation.

Q. Optimization workflow :

Screen brominating agents (e.g., Br₂, NBS) in varying solvents (benzene, DCM).

Adjust pH (4–5) to enhance selectivity .

Monitor isotopic purity via ¹³C NMR or LC-MS to confirm labeling efficiency.

Q. Which analytical techniques are most effective for characterizing 2,4'-Dibromoacetophenone-2-¹³C, and how should data be interpreted?

Key techniques :

- ¹³C NMR : Confirms the position and isotopic enrichment of the ¹³C label. The carbonyl carbon (C=O) typically resonates at ~200 ppm.

- Mass spectrometry (HRMS) : Detects molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution. For ¹³C-labeled compounds, a +1 Da shift is expected in the molecular ion.

- X-ray crystallography : Resolves structural ambiguities, especially when bromine positional isomers are possible.

Q. Data interpretation example :

| Technique | Expected Outcome | Potential Pitfalls |

|---|---|---|

| ¹³C NMR | Single peak at C-2 (¹³C) | Impurities may split signals; use DEPT-135 to confirm quaternary carbons. |

| HRMS | m/z = 276.89 (C₈H₅Br₂¹³CO) | Isotopic overlap with natural ⁸¹Br/⁷⁹Br requires high-resolution analysis. |

Advanced Research Questions

Q. How does the ¹³C isotopic label influence the compound’s reactivity in cross-coupling reactions or kinetic studies?

The ¹³C label can introduce kinetic isotope effects (KIEs), altering reaction rates in mechanisms involving bond cleavage at the labeled position. For example:

- Suzuki-Miyaura coupling : The ¹³C label may slightly slow oxidative addition steps due to increased mass at the carbonyl carbon, affecting catalytic turnover .

- Kinetic studies : Use ¹³C-labeled compounds to track reaction pathways via isotopic tracing. For instance, monitor ¹³C enrichment in products via isotope-ratio mass spectrometry (IRMS).

Q. Experimental design :

Compare reaction rates of ¹³C-labeled vs. unlabeled analogs under identical conditions.

Use computational modeling (DFT) to predict KIEs at the labeled position.

Q. How can researchers resolve contradictions in isotopic purity measurements between NMR and mass spectrometry data?

Discrepancies often arise from:

- NMR sensitivity limits : Low ¹³C enrichment (<5%) may be undetectable by NMR but quantifiable via MS.

- MS matrix effects : Co-eluting impurities can skew isotopic ratios.

Q. Resolution strategy :

Cross-validation : Combine ¹³C NMR (quantitative) with LC-HRMS (isotopic pattern analysis).

Calibration curves : Use deuterated analogs (e.g., 3,5-Difluorobenzoic-d₃ acid ) as internal standards for MS.

Purification : Re-crystallize or use preparative HPLC to remove unlabeled contaminants .

Q. What methodologies are recommended for designing tracer studies using 2,4'-Dibromoacetophenone-2-¹³C in metabolic or environmental fate studies?

Key considerations :

Q. Example protocol :

Dosing : Introduce 2,4'-Dibromoacetophenone-2-¹³C into a soil microcosm.

Sampling : Extract metabolites at intervals (0h, 24h, 48h).

Analysis : Apply ¹³C NMR or NanoSIMS to map isotopic incorporation into biomass.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.